
N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
“PMID25399762-Compound-Table1-C9” の作用機序は、モノアミンオキシダーゼB型 (MAO-B) の阻害を伴います . この酵素は、気分調節やその他の神経機能において重要な役割を果たす神経伝達物質であるモノアミンの分解を担当しています . MAO-B を阻害することにより、この化合物はこれらの神経伝達物質のレベルを高め、うつ病やパーキンソン病などの疾患に治療効果を発揮する可能性があります .
類似の化合物との比較
“PMID25399762-Compound-Table1-C9” は、セレギリンやラサギリンなどの他の MAO-B 阻害剤と比較することができます . これらの化合物はすべて、MAO-B を阻害するという共通の機序を共有していますが、”PMID25399762-Compound-Table1-C9” は、その特定の化学構造とそれに伴う薬理学的特性により独自性を持っています . 類似の化合物には、MAO-B に対して同様の阻害効果を持つものがありますが、化学構造と薬物動態のプロファイルが異なります .
準備方法
“PMID25399762-Compound-Table1-C9” の合成経路および反応条件は、いくつかの段階を伴います。 調製方法は、通常、アセトアルデヒド、アルコール、水などの試薬の使用を含みます . 工業生産方法では、化合物の純度と安定性を確保するために、高度な技術が用いられることがよくあります .
化学反応の分析
“PMID25399762-Compound-Table1-C9” は、酸化、還元、置換などのさまざまな種類の化学反応を起こします . これらの反応で使用される一般的な試薬には、ホルムアルデヒドとアンモニアがあります . これらの反応から生成される主な生成物は、通常、元の化合物の誘導体であり、異なる薬理学的特性を持つ場合があります .
科学研究への応用
この化合物は、幅広い科学研究への応用を持っています。 化学では、さまざまな合成プロセスにおける試薬として使用されます . 生物学および医学では、MAO-B 阻害効果による神経疾患の治療における潜在的な治療効果が研究されています . 産業では、さまざまな医薬品を生産するために使用されます .
科学的研究の応用
Neuropharmacology
N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Recent studies have shown that derivatives of indazole-5-carboxamide can act as selective inhibitors of MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's disease. The compound has demonstrated significant potency with an IC50 value of 0.662 nM against human MAO-B, indicating its potential as a therapeutic agent for neurological conditions .
Table 1: MAO Inhibition Potency of Indazole Derivatives
Compound Name | IC50 (nM) | Selectivity Ratio (MAO-B/MAO-A) |
---|---|---|
This compound | 0.662 | >15000 |
N-(4-chlorophenyl)-1H-indazole-5-carboxamide | 0.386 | 25906 |
This selectivity is crucial as it minimizes side effects associated with non-selective MAO inhibitors, making it a promising candidate for further development in treating Parkinson's disease and possibly other neurological disorders .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that indazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to show significant activity against breast cancer cell lines MCF-7 and MDA-MB-231, with some derivatives achieving a GI50 value comparable to established chemotherapeutics like adriamycin .
Table 2: Cytotoxicity of Indazole Derivatives Against Cancer Cell Lines
Compound Name | Cell Line | GI50 (μM) |
---|---|---|
This compound | MCF-7 | <0.1 |
N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | MDA-MB-231 | 45.8 |
The structure-activity relationship (SAR) studies indicate that electron-withdrawing groups at the N-phenyl position enhance anticancer activity, suggesting that modifications to the indazole structure could yield even more potent compounds .
類似化合物との比較
“PMID25399762-Compound-Table1-C9” can be compared with other MAO-B inhibitors such as selegiline and rasagiline . While all these compounds share the common mechanism of inhibiting MAO-B, “PMID25399762-Compound-Table1-C9” is unique due to its specific chemical structure and the resulting pharmacological properties . Similar compounds include those with similar inhibitory effects on MAO-B, but with different chemical structures and pharmacokinetic profiles .
生物活性
N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and cannabinoid receptor modulation. This article reviews the compound's biological activity, focusing on its antitumor effects and interaction with cannabinoid receptors.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor properties of various indazole derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:
The mechanism through which this compound exerts its antitumor effects includes:
- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic factors (Bax) while decreasing anti-apoptotic factors (Bcl-2), leading to enhanced apoptosis in cancer cells .
- Cell Cycle Modulation : Treatment with this compound results in a significant increase in the G0/G1 phase population, indicating that it effectively halts cell proliferation by inducing cell cycle arrest .
Cannabinoid Receptor Activity
In addition to its antitumor properties, this compound has been investigated for its activity as a cannabinoid receptor agonist. Synthetic cannabinoids have been shown to interact with CB1 and CB2 receptors, which are implicated in various physiological processes.
Pharmacological Profile
Research indicates that derivatives similar to this compound may act as agonists for cannabinoid receptors, influencing pathways related to pain relief and appetite regulation. The following table outlines findings related to cannabinoid receptor activity:
Compound | CB1 Activity | CB2 Activity | EC50 (nM) |
---|---|---|---|
N-(3-chloro-4-fluorophenyl)-... | Yes | Yes | Not specified |
Related Indazole Derivatives | Varies | Varies | 100 - 500 |
Case Studies
Several case studies have documented the effectiveness of indazole derivatives in clinical settings:
- Case Study on K562 Cell Line : A study reported that treatment with this compound led to a dose-dependent increase in apoptosis rates, confirming its potential as a chemotherapeutic agent .
- In Vivo Studies : Animal models treated with similar indazole compounds exhibited reduced tumor growth, further supporting their efficacy as anticancer agents .
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O/c15-11-6-10(2-3-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFUMEKCOMLOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)F)Cl)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。